D-myo-Inositol-1,2,6-triphosphate, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,6-Inositol trisphosphate is a chemical compound that belongs to the family of inositol phosphates. It is composed of an inositol ring with three phosphate groups attached at the 1, 2, and 6 carbon positions. This compound plays a significant role in various cellular processes, particularly in signal transduction pathways where it acts as a secondary messenger.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,6-inositol trisphosphate typically involves the phosphorylation of inositol. One common method includes the use of phosphoric acid and specific catalysts to achieve selective phosphorylation at the desired positions. The reaction conditions often require controlled temperatures and pH levels to ensure the correct attachment of phosphate groups.
Industrial Production Methods
Industrial production of 1,2,6-inositol trisphosphate may involve large-scale chemical synthesis using automated reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The process may also include purification steps such as crystallization or chromatography to isolate the compound from other reaction by-products.
Chemical Reactions Analysis
Types of Reactions
1,2,6-Inositol trisphosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced by adding hydrogen or removing oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This involves replacing one functional group with another, which can be achieved using different reagents depending on the desired substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Sodium borohydride, often in an alcohol solvent.
Substitution: Various halogenating agents or nucleophiles, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield inositol phosphates with additional oxygen atoms, while reduction could produce dephosphorylated inositol derivatives.
Scientific Research Applications
1,2,6-Inositol trisphosphate has numerous applications in scientific research:
Chemistry: It is used as a model compound to study phosphorylation and dephosphorylation reactions.
Biology: The compound is crucial in studying cellular signaling pathways, particularly those involving calcium release.
Medicine: Research on 1,2,6-inositol trisphosphate contributes to understanding diseases related to calcium signaling, such as certain neurodegenerative disorders.
Industry: It is used in the development of pharmaceuticals and as a reagent in various biochemical assays.
Mechanism of Action
1,2,6-Inositol trisphosphate exerts its effects by binding to specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytosol. This increase in intracellular calcium concentration triggers various cellular responses, including muscle contraction, secretion, and gene expression. The molecular targets involved in this pathway include inositol trisphosphate receptors and calcium channels.
Comparison with Similar Compounds
Similar Compounds
1,4,5-Inositol trisphosphate: Another inositol phosphate with phosphate groups at the 1, 4, and 5 positions.
1,3,4-Inositol trisphosphate: Phosphate groups are attached at the 1, 3, and 4 positions.
Uniqueness
1,2,6-Inositol trisphosphate is unique due to its specific phosphorylation pattern, which influences its binding affinity and activity in cellular signaling pathways. This distinct structure allows it to interact with different receptors and enzymes compared to other inositol phosphates, making it a valuable tool in research and industrial applications.
Properties
Molecular Formula |
C6H12Na3O15P3 |
---|---|
Molecular Weight |
486.04 g/mol |
IUPAC Name |
trisodium;[(1R,2S,4R,5R)-2,3,4-trihydroxy-5,6-bis[[hydroxy(oxido)phosphoryl]oxy]cyclohexyl] hydrogen phosphate |
InChI |
InChI=1S/C6H15O15P3.3Na/c7-1-2(8)4(19-22(10,11)12)6(21-24(16,17)18)5(3(1)9)20-23(13,14)15;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;/q;3*+1/p-3/t1?,2-,3+,4-,5-,6?;;;/m1.../s1 |
InChI Key |
JENABGGDGLKLTB-AQRYRWCSSA-K |
Isomeric SMILES |
[C@H]1([C@H](C([C@@H]([C@@H](C1O)O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O.[Na+].[Na+].[Na+] |
Canonical SMILES |
C1(C(C(C(C(C1O)OP(=O)(O)[O-])OP(=O)(O)[O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.